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Introduction

Chromium-Nickel (Cr-Ni) alloys, particularly Nichrome (typically 80% Ni, 20% Cr), are widely
utilized in the deposition of thin films for a variety of applications due to their desirable
properties. These films are integral to the fabrication of thin-film resistors, protective and wear-
resistant coatings, and biocompatible layers for medical devices. The precise control over the
thin film's properties, such as thickness, composition, resistivity, and hardness, is critical for its
performance. This control is achieved through the careful manipulation of sputtering process

parameters.

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid
target material by bombardment with energetic ions.[1] This document provides detailed
application notes and protocols for the deposition of Cr-Ni thin films using DC magnetron, RF
magnetron, and reactive sputtering techniques. It also outlines standard procedures for the
characterization of the resulting films.
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Sputtering Techniques and Protocols

The selection of the sputtering technique depends on the desired film properties and the
substrate material. DC magnetron sputtering is a common and cost-effective method for
depositing conductive materials like Cr-Ni alloys.[2] RF magnetron sputtering can be used for
both conductive and insulating targets and can provide better film uniformity. Reactive
sputtering is employed to deposit compound films, such as chromium-nickel nitrides or oxides,
by introducing a reactive gas into the sputtering chamber.

Substrate Preparation

A pristine substrate surface is crucial for good film adhesion and quality. The following is a
general protocol for cleaning silicon wafers, a common substrate for thin film deposition:

¢ Place the silicon wafers in a beaker.

o Perform sequential ultrasonic cleaning in acetone, isopropanol, and deionized water for 15
minutes each.

o Dry the wafers using a nitrogen gun.

o Immediately load the cleaned substrates into the sputtering chamber to minimize
recontamination.

DC Magnetron Sputtering of NiCr (80/20 wt%)

DC magnetron sputtering is a widely used technique for depositing NiCr thin films for
applications such as thin-film resistors. The properties of the deposited film are highly
dependent on the sputtering parameters.

Experimental Protocol:
o Target: High-purity (99.95%) NiCr (80/20 wt%) sputtering target.
e Substrate: Cleaned silicon wafer.

e Vacuum Chamber Preparation:
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o Achieve a base pressure of less than 5 x 10-6 Torr.

o Deposition Parameters:

[e]

Sputtering Gas: Argon (Ar)

o

Working Pressure: 5 - 20 mTorr

DC Power: 100 - 300 W

[¢]

[e]

Substrate Temperature: Room Temperature (RT) to 300 °C

[e]

Deposition Time: Varies based on desired thickness (e.g., 5-30 minutes).
e Post-Deposition:
o Allow the substrate to cool down in a vacuum before venting the chamber.

Data Presentation: Effect of DC Sputtering Parameters on NiCr Thin Film Properties
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RF Magnetron Sputtering of NiCr

RF magnetron sputtering is suitable for depositing NiCr films with high uniformity and can also
be used with insulating substrates.

Experimental Protocol:

o Target: High-purity (99.95%) NiCr (80/20 or 60/40 wt%) sputtering target.
» Substrate: Cleaned silicon wafer or other suitable substrates.

e Vacuum Chamber Preparation:

o Achieve a base pressure of less than 5 x 10-6 Torr.
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o Deposition Parameters:

o

Sputtering Gas: Argon (Ar)

[¢]

Working Pressure: 2 - 10 mTorr

RF Power: 100 - 400 W

[¢]

[e]

Substrate Temperature: Room Temperature (RT) to 400 °C

o

Deposition Time: Dependent on the desired thickness.

e Post-Deposition:

o Cool the substrate in a vacuum before removal.

Data Presentation: Effect of RF Sputtering Parameters on NiCr Thin Film Properties
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Reactive Sputtering of Chromium-Nickel Nitride (CrNiNx)

Reactive sputtering is used to deposit hard and corrosion-resistant CrNiNx films. The properties

of the film are critically dependent on the partial pressure of the reactive gas (nitrogen).

Experimental Protocol:

Target: High-purity (99.95%) CrNi sputtering target (e.g., 50/50 wt%).

Substrate: Cleaned silicon wafer or stainless steel.

Vacuum Chamber Preparation:

o Achieve a base pressure of less than 5 x 10-6 Torr.

Deposition Parameters:
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[e]

Sputtering Gas: Argon (Ar) and Nitrogen (N2)

Ar Flow Rate: 20 - 50 sccm

o

[¢]

N2 Flow Rate: 1 - 20 sccm|[6][7]

[e]

Working Pressure: 2 - 10 mTorr

DC/Pulsed-DC Power: 200 - 500 W

[e]

(¢]

Substrate Temperature: 100 - 400 °C

e Post-Deposition:
o Cool down in vacuum.

Data Presentation: Effect of Nitrogen Flow Rate on CrNiNx Thin Film Properties

N2 Flow Rate . T
Resulting Phase(s) Hardness (GPa) Resistivity

(sccm)

Low (1-5) Cr + Cr2N Increases Decreases initially

) Reaches a
Medium (5-15) Cr2N + CrN ] Increases
maximum]6]
High (>15) CrN May decrease slightly  Further increases

Characterization Protocols
Film Thickness and Deposition Rate

Film thickness can be measured using a stylus profilometer after creating a step by masking a
portion of the substrate during deposition. The deposition rate is then calculated by dividing the
film thickness by the deposition time.

Structural Analysis: X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and preferred orientation of the deposited films.
For thin films, Grazing Incidence XRD (GIXRD) is often employed to enhance the signal from
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the film and reduce interference from the substrate.[8][9][10]
Protocol for GIXRD:

 Instrument: A diffractometer equipped with a thin-film attachment.
o X-ray Source: Typically Cu Ka radiation.

 Incidence Angle (w): Fixed at a small angle, typically 0.5° to 2°.[8]
e 20 Scan Range: 20° to 90°

o Step Size: 0.02° to 0.05°

e Scan Speed: 1° to 5° per minute.

o Data Analysis: Identify crystalline phases by comparing peak positions to a database (e.g.,
ICDD). The crystallite size can be estimated using the Scherrer equation.

Morphological and Compositional Analysis: Scanning
Electron Microscopy (SEM) and Energy Dispersive X-ray
Spectroscopy (EDS)

SEM provides high-resolution images of the film's surface morphology and cross-section. EDS,
an accessory to SEM, allows for elemental analysis of the film's composition.

Protocol for Cross-Sectional SEM:
e Sample Preparation:
o Carefully cleave the wafer with the deposited film to create a clean cross-section.[11][12]

o For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may need
to be sputter-coated on the sample to prevent charging.[13]

e Imaging:

o Mount the sample on an SEM stub with the cross-section facing the electron beam.
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o Use an accelerating voltage of 5-20 kV.

o Acquire images of the film's cross-section to observe its thickness, columnar growth, and
interface with the substrate.

o EDS Analysis:

o Perform spot analysis or elemental mapping on the film's cross-section to determine the
atomic percentages of Cr and Ni.

Adhesion Testing: Scratch Test

The scratch test is a common method to assess the adhesion of thin films.[14]

Protocol based on ASTM C1624:

Instrument: A scratch tester equipped with a diamond stylus (e.g., Rockwell C with a 200 um
tip radius).

o Test Mode: Progressive load, where the normal force on the stylus is increased linearly as it
moves across the film surface.

e Load Range: 0 to 100 N (or as appropriate for the film thickness and hardness).
e Scratch Speed: 1 to 10 mm/min.

e Scratch Length: 5to 10 mm.

e Analysis:

o Use an optical microscope to examine the scratch track for signs of failure, such as
cracking, delamination, or complete removal of the film.

o The critical load (Lc) is the normal force at which a specific failure event occurs. Higher
critical loads indicate better adhesion.

Visualizations
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Caption: Experimental workflow for Cr-Ni thin film deposition and characterization.
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Caption: Relationship between sputtering parameters and thin film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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